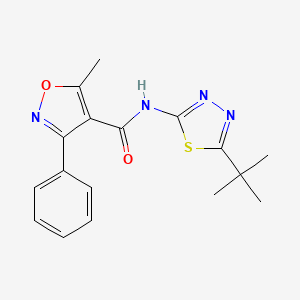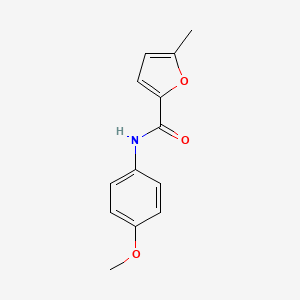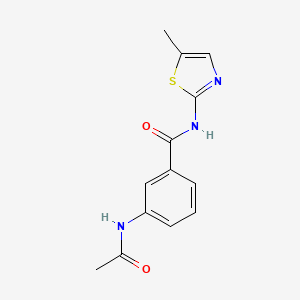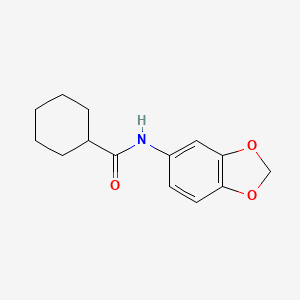![molecular formula C19H21ClN2O2 B5745320 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the class of drugs known as protein kinase inhibitors, which have been developed to target specific enzymes involved in various cellular processes. TAK-659 has shown promise in the treatment of hematological malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide works by inhibiting specific protein kinases, including BTK, ITK, and JAK3, which play critical roles in various cellular processes. By inhibiting these enzymes, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can disrupt the signaling pathways that drive disease progression, leading to cell death or decreased inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide depend on the specific disease being targeted. In hematological malignancies, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In autoimmune diseases, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can decrease inflammation and prevent immune cells from attacking healthy tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide may have off-target effects on other enzymes, leading to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, as this may enhance its efficacy in certain diseases. Another potential direction is the investigation of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in other diseases, such as solid tumors or viral infections. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, which will be critical for its eventual use in clinical settings.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-(bromomethyl)phenylacetic acid to form 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in the treatment of several hematological malignancies, including B-cell lymphomas and leukemias. 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its ability to inhibit specific protein kinases involved in immune cell signaling pathways.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-5-1-15(2-6-17)13-19(23)21-18-7-3-16(4-8-18)14-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMLDJTQWRVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)

![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
